
2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene is a complex organic compound with the molecular formula C50H76 . It is a member of the hexacene family, which consists of polycyclic aromatic hydrocarbons with six linearly fused benzene rings. The compound is characterized by its tetrahexyl substitution, which enhances its solubility and alters its electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene typically involves multiple steps, starting from simpler aromatic precursors. One common method involves the Diels-Alder reaction followed by a series of hydrogenation and alkylation steps. The reaction conditions often require high temperatures and the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound is not well-documented due to its specialized nature and limited commercial applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation using catalysts like Pd/C.
Substitution: Electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated hexacene derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene has several applications in scientific research:
Chemistry: Used as a model compound to study the electronic properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of 2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene involves its interaction with various molecular targets. The compound’s polycyclic aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions. Additionally, its electronic properties enable it to participate in electron transfer reactions, making it useful in organic semiconductor applications .
Comparación Con Compuestos Similares
Similar Compounds
Hexacene: The parent compound without tetrahexyl substitution.
Pentacene: A similar compound with five fused benzene rings.
Tetracene: A compound with four fused benzene rings.
Uniqueness
2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene is unique due to its tetrahexyl substitution, which enhances its solubility and modifies its electronic properties compared to its parent compound, hexacene. This makes it more suitable for applications in organic electronics and materials science .
Propiedades
Número CAS |
645417-06-7 |
|---|---|
Fórmula molecular |
C50H76 |
Peso molecular |
677.1 g/mol |
Nombre IUPAC |
2,3,10,11-tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene |
InChI |
InChI=1S/C50H76/c1-5-9-13-17-21-37-25-41-29-45-33-49-35-47-31-43-27-39(23-19-15-11-7-3)40(24-20-16-12-8-4)28-44(43)32-48(47)36-50(49)34-46(45)30-42(41)26-38(37)22-18-14-10-6-2/h5-36H2,1-4H3 |
Clave InChI |
WRDHQCCIXIMXTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(CC2=C(C1)CC3=C(C2)CC4=C(C3)CC5=C(C4)CC6=C(C5)CC(=C(C6)CCCCCC)CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



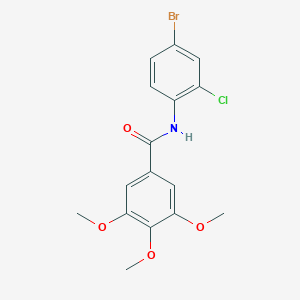
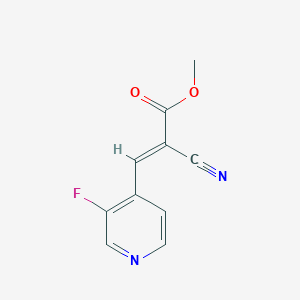
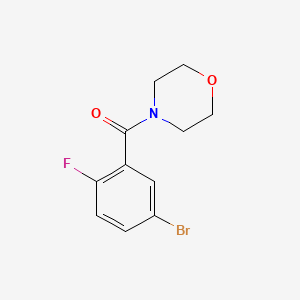
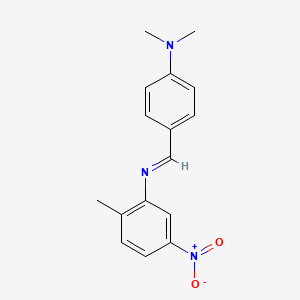

![Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B15075417.png)
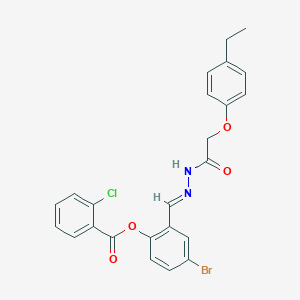
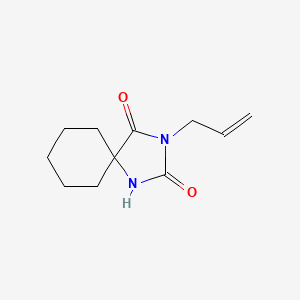
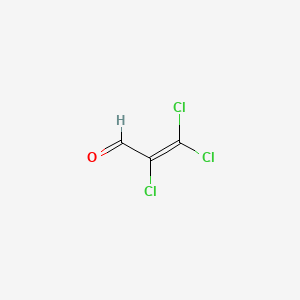
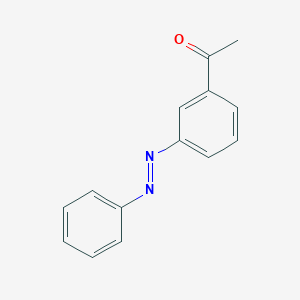


![Diethyl 2-[(2E)-2-butenyl]malonate](/img/structure/B15075448.png)
